

# Comparative Performance Analysis of 4-(trans-4-Heptylcyclohexyl)phenol in Biological Screening

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 4-(trans-4-Heptylcyclohexyl)phenol |
| Cat. No.:      | B11724599                          |

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

## Introduction

**4-(trans-4-Heptylcyclohexyl)phenol**, hereafter referred to as HCHP, is a synthetic organic compound characterized by a phenol group linked to a heptyl-substituted cyclohexane ring.[1][2][3] This unique molecular architecture, combining a rigid cyclohexyl-phenol core with a flexible heptyl chain, gives it properties that have made it a subject of interest in materials science, particularly as an intermediate for liquid crystals.[1][2][3][4] However, for drug development professionals, the structural similarity of HCHP to other alkylphenols, a class of compounds known to interact with biological systems, necessitates a thorough evaluation of its performance in relevant biological assays.

This guide provides a comprehensive, data-driven comparison of HCHP's performance against other well-characterized alkylphenols. We will delve into its potential endocrine-disrupting activity, a critical consideration in preclinical safety assessment, and evaluate its general cytotoxicity. The objective is to equip researchers with the foundational data and methodologies required to accurately assess the biological profile of HCHP and similar compounds. We will explore the causality behind experimental choices and provide self-validating, detailed protocols for key assays, grounded in authoritative standards from the Organisation for Economic Co-operation and Development (OECD).

## Physicochemical Properties and Structural Analogs

The biological activity of a compound is intrinsically linked to its physicochemical properties. The structure of HCHP, with its polar phenolic head and nonpolar alkylcyclohexyl tail, suggests potential interactions with both hydrophobic and hydrophilic domains of biological macromolecules. Understanding its properties alongside those of common benchmark compounds is crucial for contextualizing performance data.

Several alkylphenols are frequently used as benchmarks in toxicological and pharmacological studies due to their well-documented biological effects. These include 4-n-Nonylphenol (NP) and 4-tert-Octylphenol (OP), both known for their estrogenic activity, and Bisphenol A (BPA), a widely studied compound with endocrine-disrupting properties.<sup>[5][6][7][8]</sup> Shorter-chain analogs like 4-(trans-4-Propylcyclohexyl)phenol and 4-(trans-4-Pentylcyclohexyl)phenol also provide valuable comparative data, illustrating the influence of alkyl chain length on material and biological properties.<sup>[1][9][10][11]</sup>

Table 1: Comparative Physicochemical Properties

| Compound                                  | Molecular Formula                              | Molecular Weight (g/mol) | Predicted pKa | Predicted LogP | Key Characteristics                                      |
|-------------------------------------------|------------------------------------------------|--------------------------|---------------|----------------|----------------------------------------------------------|
| 4-(trans-4-Heptylcyclohexyl)phenol (HCHP) | C <sub>19</sub> H <sub>30</sub> O              | 274.44[2]                | ~10.2         | ~6.1           | Long alkyl chain, trans-cyclohexyl configuration. [1][2] |
| 4-(trans-4-Propylcyclohexyl)phenol        | C <sub>15</sub> H <sub>22</sub> O              | 218.33[10]               | 10.21[10]     | 4.47[12]       | Shorter alkyl chain analog. [10][11]                     |
| 4-(trans-4-Pentylcyclohexyl)phenol        | C <sub>17</sub> H <sub>26</sub> O              | 246.39[9][13]            | 10.21[9]      | 5.25[13]       | Intermediate alkyl chain analog.[9][13]                  |
| 4-n-Nonylphenol (NP)                      | C <sub>15</sub> H <sub>24</sub> O              | 220.35                   | ~10.2         | ~4.5           | Well-studied weak estrogen mimic.[5][8]                  |
| 4-tert-Octylphenol (OP)                   | C <sub>14</sub> H <sub>22</sub> O              | 206.32                   | ~10.2         | ~4.1           | Branched alkyl chain, known estrogenic activity.[7][8]   |
| Bisphenol A (BPA)                         | C <sub>15</sub> H <sub>16</sub> O <sub>2</sub> | 228.29                   | ~9.6-10.2     | ~3.3           | High-profile endocrine disruptor.[7][8]                  |

Note: pKa and LogP values are predicted or typical values found in chemical databases and literature; they serve as estimates for comparison.

# Performance in Biological Assays: Endocrine Disruption Potential

A primary concern for phenolic compounds in drug development is their potential to interact with nuclear receptors, particularly the estrogen receptor (ER).[14][15] This interaction can lead to endocrine disruption, interfering with normal hormonal signaling.[15] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established tiered testing strategies, often beginning with in vitro assays to screen for such activity.[14][15]

## Estrogen Receptor (ER) Binding Affinity

The initial molecular event in estrogenic activity is the binding of a ligand to the estrogen receptor.[15][16] Competitive ligand binding assays are a fundamental tool for quantifying this interaction.[14][16] These assays measure the ability of a test compound, such as HCHP, to displace a radiolabeled ligand (e.g., [ $^3\text{H}$ ]17 $\beta$ -estradiol) from the ER.[16] The binding affinity is typically reported as an  $\text{IC}_{50}$  (the concentration of the test compound that displaces 50% of the radiolabeled ligand) or a  $\text{Ki}$  (inhibition constant).

Studies have shown a clear structure-activity relationship for alkylphenols in ER binding. The affinity generally increases with the length of the alkyl chain.[5] For instance, nonylphenol ( $n=9$ ) shows stronger interaction than shorter-chain phenols.[5] The phenolic hydroxyl group is critical for this binding; its removal or protection (e.g., in anisole) abolishes activity.[5] This suggests that HCHP, with its C7 alkyl chain and free hydroxyl group, has the structural requisites for ER interaction.

Table 2: Comparative Estrogen Receptor (ER $\alpha$ ) Binding Affinity

| Compound                                  | Relative Binding<br>Affinity (RBA) vs.<br>Estradiol | IC <sub>50</sub> / Ki (μM) | Supporting<br>Evidence                                                                                                       |
|-------------------------------------------|-----------------------------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------|
| 17β-Estradiol                             | 100% (Reference)                                    | ~0.0004[8]                 | Potent endogenous ligand.                                                                                                    |
| 4-n-Nonylphenol (NP)                      | Low-Moderate                                        | 0.05 - 65[8]               | Weaker than estradiol but clearly active.[8]                                                                                 |
| 4-tert-Octylphenol (OP)                   | Low-Moderate                                        | 0.05 - 65[8]               | Similar potency range to nonylphenol.[7][8]                                                                                  |
| Bisphenol A (BPA)                         | Low                                                 | 1 - 10                     | Recognized weak estrogen agonist.[7]                                                                                         |
| 4-(trans-4-Heptylcyclohexyl)phenol (HCHP) | Predicted Low-Moderate                              | Not Available              | Predicted based on structural similarity to NP and OP. The long alkyl chain and phenolic OH are key features for binding.[5] |

Note: Specific binding data for HCHP is not readily available in the public domain and would require experimental determination.

## Estrogen Receptor Transcriptional Activation

Binding to the ER is not sufficient to confirm estrogenic activity. The ligand-receptor complex must also initiate downstream signaling, typically by binding to DNA response elements and activating gene transcription.[17] Stably transfected transactivation (TA) assays are used to measure this functional outcome.[17] These assays employ cell lines containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[17] An increase in reporter gene expression indicates an agonist effect.

The OECD Test Guideline 455 provides a standardized protocol for such assays.[17] Studies using these methods have confirmed that compounds like NP, OP, and BPA act as ER agonists, inducing gene expression.[6][7] Given the structural features of HCHP, it is hypothesized that it would also demonstrate agonist activity in a TA assay.

## Performance in Cytotoxicity Screening

Beyond specific receptor interactions, general cytotoxicity is a fundamental parameter in the early-stage assessment of any compound intended for biological applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Phenolic compounds have been shown to exhibit a range of cytotoxic effects, with the 50% inhibition concentration ( $IC_{50}$ ) for various phenols spanning from 0.1 to 10 mmol/L in some studies.[\[18\]](#) The cytotoxicity of HCHP would need to be determined across multiple human cell lines (e.g., liver cells like HepG2, which are crucial for metabolism studies) to understand its potential for causing cell death and to establish a safe concentration window for further in vitro experiments.[\[22\]](#)

Table 3: Comparative Cytotoxicity Profile (Hypothetical Data)

| Compound                                          | Cell Line | Assay | $IC_{50}$ ( $\mu$ M) | Interpretation                                                                           |
|---------------------------------------------------|-----------|-------|----------------------|------------------------------------------------------------------------------------------|
| Doxorubicin<br>(Positive Control)                 | HepG2     | MTT   | ~1-5                 | High cytotoxicity                                                                        |
| 4-n-Nonylphenol<br>(NP)                           | HepG2     | MTT   | ~25-100              | Moderate cytotoxicity                                                                    |
| Bisphenol A<br>(BPA)                              | HepG2     | MTT   | >100                 | Lower cytotoxicity                                                                       |
| 4-(trans-4-<br>Heptylcyclohexyl<br>)phenol (HCHP) | HepG2     | MTT   | To Be<br>Determined  | Predicted to be<br>in the moderate<br>range based on<br>its lipophilicity<br>(LogP ~6.1) |

Note: This table presents hypothetical data to illustrate how results would be presented. Actual values must be determined experimentally.

## Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the key assays discussed.

## Experimental Workflow Overview

The logical flow for assessing a novel compound like HCHP involves a tiered approach, starting with fundamental binding assays and progressing to functional and cytotoxicity screens.

[Click to download full resolution via product page](#)

Caption: Tiered workflow for evaluating the biological performance of HCHP.

## Protocol 1: Human Recombinant Estrogen Receptor (hrER) Binding Assay

This protocol is adapted from the OECD Test Guideline 493.[16][23]

**Objective:** To determine the binding affinity of HCHP for the human estrogen receptor alpha (ER $\alpha$ ) by measuring its ability to compete with radiolabeled 17 $\beta$ -estradiol ( $[^3\text{H}]E2$ ).

**Principle:** A fixed concentration of hrER and  $[^3\text{H}]E2$  are incubated with increasing concentrations of the test compound (HCHP). The amount of radiolabel displaced from the receptor is proportional to the binding affinity of the test compound.[16]

### Materials:

- Human recombinant ER $\alpha$
- $[^3\text{H}]17\beta$ -estradiol
- Test compounds: HCHP, reference standards (unlabeled E2, NP, OP, BPA)
- Assay Buffer (e.g., Tris-HCl with additives)
- Scintillation fluid and vials
- Multi-well plates and filtration apparatus

### Procedure:

- Preparation: Prepare serial dilutions of HCHP and control compounds in the assay buffer.
- Incubation: In each well, combine the hrER preparation, a fixed concentration of  $[^3\text{H}]E2$ , and the varying concentrations of the test or control compound.
- Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
- Separation: Separate the receptor-bound  $[^3\text{H}]E2$  from the free  $[^3\text{H}]E2$ . This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the larger

receptor-ligand complexes.

- Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Plot the percentage of bound [<sup>3</sup>H]E2 against the logarithm of the competitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value for each compound.
  - Calculate the relative binding affinity (RBA) compared to 17 $\beta$ -estradiol.

**Causality and Rationale:** This assay directly measures the molecular initiating event of ER-mediated endocrine disruption—receptor binding.[14][15] Using a recombinant human receptor (as specified in OECD 493) ensures high specificity and relevance to human health assessment.[16][24][25]

## Protocol 2: MTT Cytotoxicity Assay

This protocol is a generalized method based on established practices.[18][19][21]

**Objective:** To assess the cytotoxicity of HCHP by measuring its effect on the metabolic activity of cultured human cells.

**Principle:** Metabolically active cells reduce the tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[20][21]

**Materials:**

- Human cell line (e.g., HepG2)
- Complete culture medium (e.g., MEM with 10% FCS)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Test compounds: HCHP and controls
- Microplate reader

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g.,  $1 \times 10^5$  cells/well) and allow them to adhere overnight.[\[19\]](#)
- Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of HCHP or control compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at  $37^{\circ}\text{C}$  in a 5%  $\text{CO}_2$  atmosphere.
- MTT Addition: After incubation, remove the treatment medium and add 100  $\mu\text{L}$  of fresh medium and 10  $\mu\text{L}$  of MTT stock solution to each well. Incubate for an additional 2-4 hours. [\[19\]](#)
- Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150  $\mu\text{L}$  of the solubilization solution to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[\[19\]](#)
- Data Analysis:
  - Subtract the background absorbance from all readings.
  - Calculate cell viability as a percentage of the untreated control.
  - Plot percent viability against the logarithm of the compound concentration and fit the data to determine the  $\text{IC}_{50}$  value.

**Causality and Rationale:** The MTT assay provides a robust and quantifiable measure of cell health.[\[20\]](#) It is an essential counterscreen for activity-based assays to ensure that observed effects (like a decrease in reporter gene signal) are due to specific receptor antagonism and not simply because the compound is killing the cells.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

## Conclusion and Future Directions

This guide establishes a framework for evaluating the biological performance of **4-(trans-4-Heptylcyclohexyl)phenol**. Based on established structure-activity relationships for alkylphenols, HCHP is predicted to exhibit weak to moderate binding to the estrogen receptor. [5] Its potential for cytotoxicity is likely influenced by its lipophilic character and should be experimentally determined to establish a therapeutic or safe window.

For researchers in drug development, the key takeaway is that while HCHP's primary applications may be in materials science, its chemical structure warrants careful biological screening. The provided protocols, grounded in OECD guidelines, offer a clear path for generating the necessary data to perform a comprehensive risk assessment. Future work should focus on executing these benchmark studies to generate empirical data for HCHP, expanding the assays to include other nuclear receptors, and investigating its metabolic profile to identify any potentially more active metabolites.

## References

- U.S. EPA. In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals.
- Guerra, M. T., et al. Advancing Endocrine Disruptors via In Vitro Evaluation.
- Zacharewski, T. In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, Oxford Academic.
- OECD. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity.
- OECD. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity (Second Publication).
- Soto, A. M., et al. In Vitro Endocrine Disruptor Screening. Environmental Toxicology and Risk Assessment.
- Judson, R. S., et al. Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses.
- OECD. Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay.
- Benchchem. **4-(trans-4-Heptylcyclohexyl)phenol**. Benchchem.
- Kasugai, S., et al. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research.

- OECD. Test No. 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists.
- Aydin, S., et al. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays.
- OECD. OECD Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals.
- Rather, R. A., et al. MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research.
- Abcam. MTT assay protocol. Abcam.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Vulcanchem. 4-(trans-4-Pentylcyclohexyl)phenol. Vulcanchem.
- Okubo, T., et al. Structural requirements of para-alkylphenols to bind to estrogen receptor. PubMed.
- In, M. K., et al.
- ChemScene. 4-(trans-4-Pentylcyclohexyl)phenol. ChemScene.
- HONGJIN CHEM. Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5%. HONGJIN CHEM.
- Lookchem. Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol. Lookchem.
- Arborpharmchem. CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol. Arborpharmchem.
- ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
- Dakenchem. 4-(trans-4-Propylcyclohexyl)
- Ring, C. L., et al. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study.
- Paris, F., et al. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology.
- Syafiuddin, A., et al. Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins.
- Arborpharmchem. CAS.90525-37-4 **4-(trans-4-Heptylcyclohexyl)phenol.** Arborpharmchem.
- Thomas, P., et al. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions...
- Laws, S. C., et al.
- Hsieh, J-H., et al. Lessons learned from evaluating defined chemical mixtures in a high-throughput estrogen receptor assay system.

- Abokrysha, N., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. MDPI.
- ResearchGate. How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.
- ChemScene. 4-(trans-4-Propylcyclohexyl)phenol. ChemScene.
- De Vivo, M., et al. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.
- IRIS. Tailored Functionalization of Natural Phenols to Improve Biological Activity. IRIS.
- Al-Sayed, E., et al. Impact of phenolic composition on hepatoprotective and antioxidant effects of four desert medicinal plants.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM [[hongjinchem.com](http://hongjinchem.com)]
- 3. [arborpharmchem.com](http://arborpharmchem.com) [arborpharmchem.com]
- 4. [arborpharmchem.com](http://arborpharmchem.com) [arborpharmchem.com]
- 5. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. 4-(trans-4-Pentylcyclohexyl)phenol (66227-40-5; 82575-69-7) for sale [[vulcanchem.com](http://vulcanchem.com)]
- 10. Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol | lookchem [[lookchem.com](http://lookchem.com)]

- 11. nbinno.com [nbinno.com]
- 12. chemscene.com [chemscene.com]
- 13. chemscene.com [chemscene.com]
- 14. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemjournal.com [biochemjournal.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bio... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Comparative Performance Analysis of 4-(trans-4-Heptylcyclohexyl)phenol in Biological Screening]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11724599#benchmark-studies-of-4-trans-4-heptylcyclohexyl-phenol-performance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)